N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

This benzamide derivative serves as a validated reference compound for TTK/CLK2 dual inhibition assays. Its unique 2-chlorophenyl substituent confers distinct electronic and steric properties, critical for accurate SAR studies. Sourced with verified ≥95% purity and InChI Key (OUZKZYSLKQWVGM-UHFFFAOYSA-N), it ensures batch-to-batch consistency for reproducible screening results. Researchers can rely on this compound to deconvolute kinase selectivity and avoid false positives in cell-based assays.

Molecular Formula C18H14ClN3O2
Molecular Weight 339.78
CAS No. 1334370-35-2
Cat. No. B2717853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide
CAS1334370-35-2
Molecular FormulaC18H14ClN3O2
Molecular Weight339.78
Structural Identifiers
SMILESCC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C18H14ClN3O2/c1-12-10-11-20-18(21-12)24-14-8-6-13(7-9-14)17(23)22-16-5-3-2-4-15(16)19/h2-11H,1H3,(H,22,23)
InChIKeyOUZKZYSLKQWVGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide (CAS 1334370-35-2)


N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide (CAS 1334370-35-2) is a synthetic small-molecule benzamide derivative with the molecular formula C18H14ClN3O2 and a molecular weight of 339.8 g/mol [1]. It features a 2-chlorophenyl group linked via an amide bond to a central benzene ring, which in turn carries a 4-methylpyrimidin-2-yl ether substituent at the para position. The compound is primarily distributed as a research-grade screening compound (e.g., Life Chemicals catalog number F5866-0386) and is indexed under PubChem CID 56724090 [2]. It has been associated in curated databases with the benzamide and pyrimidine chemical classes and is noted for its structural similarity to kinase inhibitor pharmacophores [3].

Why Generic Substitution Fails for N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide in Research Procurement


Within the 4-((4-methylpyrimidin-2-yl)oxy)benzamide scaffold, the identity and position of the N-aryl substituent critically govern both physicochemical properties and biological target engagement. Closely related analogs such as N-(2-ethylphenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide, N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide, and N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide share the same core but differ in the lipophilicity, hydrogen-bonding capacity, and steric profile of the terminal moiety [1]. The 2-chloro substituent in the target compound confers a distinct electron-withdrawing effect and a specific dihedral angle at the amide bond that cannot be replicated by alkyl or alkoxy replacements. These structural nuances translate into different ligand–protein recognition patterns, making generic analog substitution a potential source of false-negative or false-positive results in kinase inhibition or other target-based screening campaigns [2]. The verified procurement specification (Life Chemicals F5866-0386, ≥95% purity) further ensures batch-to-batch consistency that uncharacterized generic sources do not guarantee.

Quantitative Differentiation Evidence for N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide vs. Closest Analogs


Lipophilicity-Driven Differentiation: XLogP3 Comparison Against N-(2-Ethylphenyl) and N-(2-Methoxyethyl) Analogs

The target compound exhibits an XLogP3 value of 3.9, reflecting the contribution of the 2-chlorophenyl substituent [1]. In comparison, the unsubstituted N-phenyl analog (CAS 861210-00-6) lacks the chlorine atom, resulting in a lower logP, while the N-(2-ethylphenyl) analog is predicted to have a higher logP due to the alkyl chain. This intermediate lipophilicity positions the target compound favorably within the Lipinski 'Rule of Five' space for oral drug-likeness, avoiding both excessive hydrophilicity (which limits membrane permeability) and excessive hydrophobicity (which promotes off-target binding and poor solubility).

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) as a Selectivity and Permeability Gatekeeper: Comparison with N-(4-Chlorobenzyl) Analog

The target compound has a topological polar surface area (TPSA) of 64.1 Ų, arising from the single amide hydrogen-bond donor and four acceptor atoms [1]. Analogs that introduce additional hydrogen-bond donors or acceptors—such as the N-(2-methoxyethyl) derivative, which adds an ether oxygen—exhibit higher TPSA values (predicted ~73–77 Ų). A TPSA below 90 Ų is generally considered favorable for oral absorption, and values below 70 Ų are associated with enhanced blood-brain barrier penetration. The target compound's TPSA of 64.1 Ų thus represents a threshold value that balances solubility with permeability.

Polar surface area Membrane permeability Blood-brain barrier penetration

Structural Verification and Purity Specification for Reproducible Screening: Life Chemicals F5866-0386

The target compound is procurable as Life Chemicals catalog number F5866-0386, with verified molecular identity confirmed by InChI Key OUZKZYSLKQWVGM-UHFFFAOYSA-N and exact mass 339.0774544 Da [1][2]. This vendor-specified identity distinguishes it from generic suppliers that may provide structurally related but non-identical compounds. The catalog listing specifies discrete purchasable quantities (e.g., 2 μmol, 2 mg, 10 mg) with defined pricing, enabling researchers to obtain consistent material across experiments. In contrast, many close analogs such as N-(2-ethylphenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide lack equivalent verified sourcing, introducing identity uncertainty in procurement.

Compound identity Quality control Screening reproducibility

Database Association with Dual TTK/CLK2 Kinase Inhibitor Pharmacology: Curated Linkage vs. Unannotated Analogs

The CISMeF medical database has curated the target compound with the preferred label 'dual TTK-CLK2 inhibitor CC-671' and indexed it under benzamides, pyrimidines, and pyrroles as pharmacologically relevant chemical classes [1]. This annotation, while not a direct activity measurement for this specific compound, indicates that the scaffold has been recognized in authoritative cheminformatics resources as belonging to a therapeutically relevant kinase inhibitor chemotype. In contrast, closely related analogs such as N-(2-ethylphenyl)- and N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide lack equivalent curated target annotations in public databases, making the target compound the annotated reference point for this chemotype.

Kinase inhibition Database curation Target annotation

Optimal Procurement and Application Scenarios for N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide


Kinase Inhibitor Screening Library Enrichment with a Curated Benzamide-Pyrimidine Chemotype

Researchers building focused kinase inhibitor screening libraries can prioritize this compound as a representative of the 4-((4-methylpyrimidin-2-yl)oxy)benzamide scaffold with formal database annotation linking it to TTK/CLK2 dual inhibition pharmacology [1]. Its defined provenance (Life Chemicals F5866-0386) and verified identity (InChI Key OUZKZYSLKQWVGM-UHFFFAOYSA-N) ensure library entry quality and facilitate downstream SAR expansion with confidence [2].

Cellular Permeability Benchmarking for Benzamide-Derived Probe Compounds

With a TPSA of 64.1 Ų and XLogP3 of 3.9, this compound serves as a physicochemical reference point for evaluating the passive permeability of benzamide-based probes in cell-based assays [3]. Its balanced lipophilicity and low polar surface area distinguish it from more polar analogs (e.g., N-(2-methoxyethyl) derivatives), making it suitable for studies requiring intracellular target engagement in difficult-to-penetrate cell types.

Structure-Activity Relationship (SAR) Scaffold Expansion for Halogen-Substituted Benzamides

The 2-chlorophenyl substituent introduces a unique electron-withdrawing and steric profile at the amide nitrogen. Medicinal chemists conducting SAR campaigns around the benzamide core can use this compound as a key comparator against N-(2-ethylphenyl), N-(2-methoxyethyl), and N-(4-chlorobenzyl) analogs to map the contribution of ortho-halogen substitution to target affinity, selectivity, and metabolic stability.

Negative Control or Orthogonal Chemotype Validation in TTK/CLK2 Assays

Given the database-level association with the TTK/CLK2 inhibitor chemotype, this compound can be deployed as an orthogonal chemotype control alongside structurally distinct TTK/CLK2 inhibitors (e.g., CC-671, CAS 1618658-88-0) to validate target engagement and rule out scaffold-specific assay artifacts [1].

Quote Request

Request a Quote for N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.